molecular formula C11H9FN2 B11743870 4-(2-Fluorophenyl)pyridin-2-amine CAS No. 1159817-35-2

4-(2-Fluorophenyl)pyridin-2-amine

Cat. No.: B11743870
CAS No.: 1159817-35-2
M. Wt: 188.20 g/mol
InChI Key: XSIWDWOATCLABA-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)pyridin-2-amine is a fluorinated aromatic amine compound. It consists of a pyridine ring substituted with an amine group at the 2-position and a fluorophenyl group at the 4-position. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)pyridin-2-amine typically involves the introduction of the fluorophenyl group to the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a pyridine derivative under basic conditions. For example, 2-fluoropyridine can be reacted with an appropriate amine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Fluorophenyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating certain pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenyl)pyridin-2-amine is unique due to the specific positioning of the fluorophenyl group and the amine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1159817-35-2

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

4-(2-fluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)8-5-6-14-11(13)7-8/h1-7H,(H2,13,14)

InChI Key

XSIWDWOATCLABA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)N)F

Origin of Product

United States

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